molecular formula C20H26N2O B5611608 N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide

N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide

Cat. No. B5611608
M. Wt: 310.4 g/mol
InChI Key: IEVPUBJQPZTIRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate ion-associate complex, involves ion-associate reactions at room temperature, indicating a potential pathway for synthesizing N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide through similar green chemistry approaches (Mostafa et al., 2023). Chemoselective reactions of related compounds with electrophiles have also been explored, leading to chemoselective synthesis routes (Hajji et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as the analysis of biphenyl derivatives, reveals critical information about their molecular packing, stabilized by N-H...N hydrogen bonds and the significance of the biphenyl twist angle (Pandi et al., 2001). These insights can be applied to understand the molecular structure of this compound.

Chemical Reactions and Properties

The reactivity of compounds containing similar functional groups involves reactions with dihaloalkanes and aldehydes to obtain hexahydro-4-pyrimidinones or oxazolidines, which could imply specific reactivity pathways for this compound (Hajji et al., 2002).

Physical Properties Analysis

The physical properties, such as crystallization behavior and molecular packing, can be deduced from studies on similar compounds. For instance, the analysis of the crystal structure of related compounds provides insights into the potential physical characteristics of this compound, highlighting the importance of molecular interactions in defining these properties (Pandi et al., 2001).

Chemical Properties Analysis

Understanding the chemical properties of this compound can be approached by examining the chemoselective reactions and the resulting chemical structures of related compounds. This includes the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines through selective reactivity, indicating the chemical versatility of compounds with similar structural frameworks (Hajji et al., 2002).

properties

IUPAC Name

N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-4-22(5-2)19-13-12-18(15-16(19)3)21-20(23)14-11-17-9-7-6-8-10-17/h6-10,12-13,15H,4-5,11,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVPUBJQPZTIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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